1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole

説明

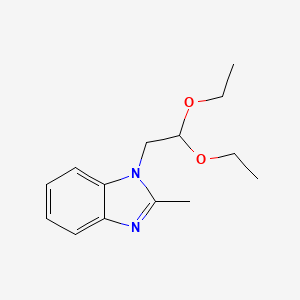

1-(2,2-Diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzodiazole (benzimidazole) core substituted with a methyl group at position 2 and a 2,2-diethoxyethyl moiety at position 1. This compound is structurally significant due to its hybrid nature, combining a heterocyclic aromatic system with an alkoxy-substituted ethyl chain. Such derivatives are often explored for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable reactivity and biological activity .

特性

IUPAC Name |

1-(2,2-diethoxyethyl)-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-17-14(18-5-2)10-16-11(3)15-12-8-6-7-9-13(12)16/h6-9,14H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFIYWSIUUXPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=NC2=CC=CC=C21)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-methylbenzimidazole with 2,2-diethoxyethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.

科学的研究の応用

1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(2,2-diethoxyethyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Table 1: Key Structural and Property Comparisons

Key Observations :

- Reactivity : The bromoethyl derivative (Table 1, Row 2) exhibits higher electrophilicity due to the labile bromine atom, enabling facile nucleophilic substitutions. In contrast, the diethoxyethyl group in the target compound enhances stability against hydrolysis compared to halogenated analogues .

- Solubility: The diethoxyethyl group improves solubility in polar aprotic solvents (e.g., DMSO, ethanol), whereas chloropentyl and bromoethyl derivatives show increased lipophilicity .

- Biological Relevance: Aminoethyl-substituted derivatives (e.g., Table 1, Row 4) are explored for metal-catalyzed C–H functionalization, while halogenated analogues are candidates for alkylating agents .

Heterocyclic Analogues with Triazole/Thiazole Cores

Table 2: Comparison with Non-Benzimidazole Heterocycles

Key Observations :

- Electronic Properties : Triazole derivatives (Table 2, Row 1) exhibit weaker aromaticity than benzimidazoles, leading to distinct electronic profiles. The triazole core may enhance hydrogen-bonding capacity, impacting drug-receptor interactions .

- Redox Activity : Thiazoline derivatives (Table 2, Row 2) leverage sulfur’s redox activity, making them suitable for antioxidant applications, unlike the benzimidazole-based target compound .

Fluorinated and Cycloalkyl Analogues

Table 3: Fluorinated/Cycloalkyl Derivatives

Key Observations :

- Metabolic Stability : Fluorocyclopentylmethyl derivatives (Table 3, Row 1) exhibit improved resistance to oxidative metabolism due to fluorine’s electronegativity and the cycloalkyl group’s rigidity .

- Synthetic Accessibility : The target compound’s diethoxyethyl group is synthetically accessible via alkylation of benzimidazole precursors, whereas fluorinated analogues require specialized fluorination protocols .

生物活性

1-(2,2-Diethoxyethyl)-2-methyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with diethoxyethyl and methyl substituents. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : It induces apoptosis and inhibits cell proliferation through specific pathways.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of the compound.

In Vitro Studies

The compound was tested on several cancer cell lines, including colon and cervical cancer cells. The results indicated:

- Cell Viability : Reduction in cell viability was observed using the MTT assay.

- Apoptosis Induction : DAPI staining confirmed that the compound triggers apoptotic cell death.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Colon Cancer | 25 | 65 |

| Cervical Cancer | 30 | 70 |

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Proliferation : The compound interferes with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

-

Study on Colon Cancer Cells :

- Researchers observed a dose-dependent decrease in viability with significant apoptosis at higher concentrations.

- Mechanistic studies revealed upregulation of pro-apoptotic markers.

-

Cervical Cancer Model :

- The compound was shown to inhibit migration and invasion capabilities of cervical cancer cells.

- Combination therapy with standard chemotherapeutics enhanced overall efficacy.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in normal human cells, making it an attractive candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。